REACTION_CXSMILES
|
C(#N)C1C=CC=C(C#N)C=1.N.[C:12](#[N:21])[C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=1>O1CCOCC1>[CH3:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1.[C:13]1([CH2:12][NH2:21])[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C#N)=CC=C1)#N
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C#N)C=C1)#N
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
52 g
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to reaction in the same manner as in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(CN)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)CN)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(#N)C1C=CC=C(C#N)C=1.N.[C:12](#[N:21])[C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=1>O1CCOCC1>[CH3:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1.[C:13]1([CH2:12][NH2:21])[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C#N)=CC=C1)#N
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C#N)C=C1)#N
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
52 g
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to reaction in the same manner as in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(CN)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)CN)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |